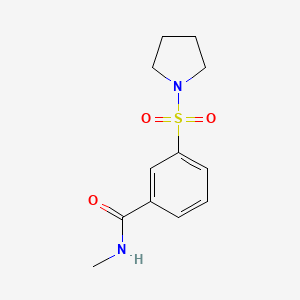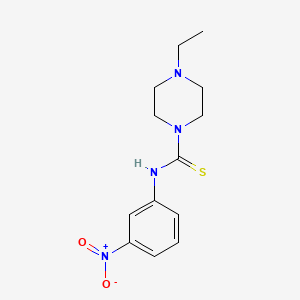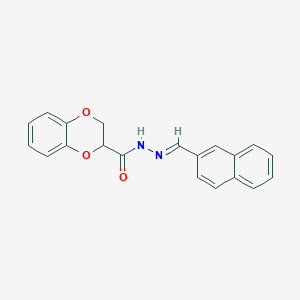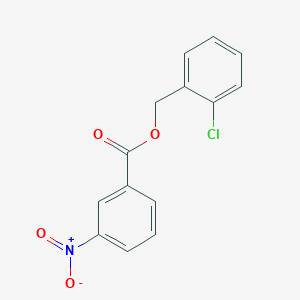![molecular formula C14H13BrN2O3S B5829998 N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, an important step in the production of ATP and several other important biochemical processes. BPTES has been extensively studied for its potential as an anti-cancer drug.
Mecanismo De Acción
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide inhibits GLS, which is an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of ATP and other important biochemical processes that rely on glutamine metabolism. Cancer cells that are dependent on glutamine metabolism for survival are particularly sensitive to N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, as they are unable to compensate for the loss of ATP production.
Biochemical and Physiological Effects:
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in ATP production and an increase in oxidative stress. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for improved potency and selectivity. Another advantage is that it has been extensively studied in vitro and in vivo, and has shown promising results in reducing tumor growth and increasing survival rates. However, one limitation is that it may not be effective in all types of cancer cells, as some cancer cells may be able to compensate for the loss of ATP production.
Direcciones Futuras
There are several future directions for research on N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One direction is to develop more potent and selective inhibitors of GLS that can be used in clinical trials. Another direction is to study the effects of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in combination with other anti-cancer drugs, as it may have synergistic effects. Finally, further research is needed to better understand the mechanisms of action of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide and its potential as an anti-cancer drug.
Métodos De Síntesis
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide can be synthesized using a multi-step process starting with 4-bromophenol and 2-thiophene carboxylic acid. The final step involves the reaction of the intermediate product with N-(tert-butoxycarbonyl)-L-glutamine followed by deprotection to yield N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide.
Aplicaciones Científicas De Investigación
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism for survival. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been tested in various cancer cell lines and animal models, and has shown promising results in reducing tumor growth and increasing survival rates.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-10-3-5-11(6-4-10)19-9-14(18)20-17-13(16)8-12-2-1-7-21-12/h1-7H,8-9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNKACDSDZLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=NOC(=O)COC2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5829920.png)
![2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)

![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)

![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)

![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)
![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)


![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)